Cas no 81569-41-7 (5-Thiazolecarboxylicacid, 2-bromo-4-methyl-, 1,1-dimethylethyl ester)

5-Thiazolecarboxylicacid, 2-bromo-4-methyl-, 1,1-dimethylethyl ester Chemical and Physical Properties
Names and Identifiers
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- 5-Thiazolecarboxylicacid, 2-bromo-4-methyl-, 1,1-dimethylethyl ester
- 5-Thiazolecarboxylicacid,2-bromo-4-methyl-,1,1-dimethylethylester(9CI)
- tert-Butyl2-bromo-4-methylthiazole-5-carboxylate
- tert-Butyl 2-bromo-4-methylthiazole-5-carboxylate
- SCHEMBL22750755
- 81569-41-7
- tert-Butyl 2-bromo-4-methyl-1,3-thiazole-5-carboxylate
- 2-Bromo-4-methylthiazole-5-carboxylic acid tert-butyl ester
- G10397
- YVRVNOFUKLRCGV-UHFFFAOYSA-N
-
- Inchi: InChI=1S/C9H12BrNO2S/c1-5-6(14-8(10)11-5)7(12)13-9(2,3)4/h1-4H3
- InChI Key: YVRVNOFUKLRCGV-UHFFFAOYSA-N
- SMILES: CC1=C(SC(=N1)Br)C(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 276.97721g/mol
- Monoisotopic Mass: 276.97721g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 229
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 67.4Ų
5-Thiazolecarboxylicacid, 2-bromo-4-methyl-, 1,1-dimethylethyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A059003512-25g |
tert-Butyl 2-bromo-4-methylthiazole-5-carboxylate |
81569-41-7 | 97% | 25g |
$1143.45 | 2023-09-01 | |
Alichem | A059003512-5g |
tert-Butyl 2-bromo-4-methylthiazole-5-carboxylate |
81569-41-7 | 97% | 5g |
$448.44 | 2023-09-01 | |
Chemenu | CM525732-1g |
tert-Butyl 2-bromo-4-methylthiazole-5-carboxylate |
81569-41-7 | 97% | 1g |
$271 | 2024-07-23 | |
Alichem | A059003512-10g |
tert-Butyl 2-bromo-4-methylthiazole-5-carboxylate |
81569-41-7 | 97% | 10g |
$700.35 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1698633-1g |
tert-Butyl 2-bromo-4-methylthiazole-5-carboxylate |
81569-41-7 | 98% | 1g |
¥1918.00 | 2024-07-28 |
5-Thiazolecarboxylicacid, 2-bromo-4-methyl-, 1,1-dimethylethyl ester Related Literature
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
Additional information on 5-Thiazolecarboxylicacid, 2-bromo-4-methyl-, 1,1-dimethylethyl ester
Comprehensive Overview of 5-Thiazolecarboxylicacid, 2-bromo-4-methyl-, 1,1-dimethylethyl ester (CAS No. 81569-41-7)
The compound 5-Thiazolecarboxylicacid, 2-bromo-4-methyl-, 1,1-dimethylethyl ester (CAS No. 81569-41-7) is a specialized organic molecule with significant applications in pharmaceutical and agrochemical research. Its unique thiazole ring structure, combined with a bromo substituent and a tert-butyl ester group, makes it a valuable intermediate in synthetic chemistry. Researchers often explore its reactivity for designing novel heterocyclic compounds, which are pivotal in drug discovery and material science.
In recent years, the demand for thiazole derivatives has surged due to their role in developing bioactive molecules. For instance, the 2-bromo-4-methyl substitution pattern in this compound enhances its potential as a building block for kinase inhibitors and antimicrobial agents. A trending topic in organic synthesis is the use of such halogenated thiazoles in cross-coupling reactions, a method frequently searched in academic databases and AI-driven platforms like Reaxys or SciFinder.
The 1,1-dimethylethyl ester (tert-butyl ester) moiety in CAS No. 81569-41-7 offers steric protection, enabling selective deprotection under mild conditions. This feature aligns with the growing interest in green chemistry, where researchers prioritize atom economy and sustainable synthesis. Users often search for "tert-butyl ester deprotection methods" or "thiazole stability under acidic conditions," highlighting the compound's relevance in optimizing reaction pathways.
From an industrial perspective, 5-Thiazolecarboxylicacid derivatives are investigated for their photophysical properties, particularly in OLED materials and fluorescent probes. The bromo group’s versatility in palladium-catalyzed couplings (e.g., Suzuki or Sonogashira reactions) further expands its utility. Searches for "thiazole-based electronic materials" or "bromo-thiazole coupling applications" reflect this interdisciplinary appeal.
Quality control of CAS No. 81569-41-7 involves advanced analytical techniques like HPLC, NMR, and mass spectrometry, ensuring purity for high-yield transformations. As synthetic methodologies evolve, this compound remains a cornerstone for exploring structure-activity relationships (SAR) in medicinal chemistry, addressing queries such as "how to modify thiazole cores for enhanced bioactivity."
In summary, 5-Thiazolecarboxylicacid, 2-bromo-4-methyl-, 1,1-dimethylethyl ester exemplifies the synergy between structural complexity and functional adaptability. Its integration into cutting-edge research underscores its importance in answering modern scientific challenges, from drug design to advanced material engineering.
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